Naphthalene, 1-(pentafluoroethyl)-
Description
Naphthalene, 1-(pentafluoroethyl)-, is a fluorinated derivative of naphthalene where a pentafluoroethyl (-CF₂CF₃) group is substituted at the 1-position of the aromatic ring. This substitution introduces significant electronic and steric effects due to the high electronegativity and electron-withdrawing nature of fluorine atoms.
Properties
CAS No. |
117081-47-7 |
|---|---|
Molecular Formula |
C12H7F5 |
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(1,1,2,2,2-pentafluoroethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14,12(15,16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
InChI Key |
DXXOLVRYTMVSFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The pentafluoroethyl group imparts distinct electronic characteristics compared to other substituents:
- Methylnaphthalenes (1- and 2-methylnaphthalene) : Methyl groups are electron-donating, increasing the electron density of the naphthalene ring. In contrast, the pentafluoroethyl group is strongly electron-withdrawing, reducing electron density and altering reactivity. This difference influences intermolecular interactions and solubility in polar solvents .
- Perfluorinated Naphthalenes : Compounds like 1,2,3,4,6,7-hexafluoro-5-(perfluoroethyl)naphthalene (from ) exhibit extreme fluorination, leading to high thermal stability and chemical inertness. The pentafluoroethyl group in 1-(pentafluoroethyl)-naphthalene likely shares these traits but with reduced steric hindrance compared to fully perfluorinated analogs .
Table 1: Substituent Effects on Key Properties
*Estimated based on fluorinated analogs in and .
Toxicological Profiles
- Methylnaphthalenes : 1- and 2-methylnaphthalene are associated with respiratory and hepatic effects in animal studies. Inhalation exposure in rodents caused nasal lesions and lung inflammation, while oral exposure led to liver hypertrophy .
- Fluorinated Analogs : Fluorinated compounds often exhibit lower acute toxicity due to metabolic inertness but may persist in the environment. For example, perfluoroalkyl substances (PFAS) are linked to bioaccumulation and chronic health risks, though data on fluorinated naphthalenes remain sparse .
Table 2: Toxicity Endpoints of Selected Naphthalene Derivatives
Environmental Behavior
- Degradation : Methylnaphthalenes degrade via microbial oxidation and photolysis, whereas the pentafluoroethyl group’s strong C-F bonds likely hinder biodegradation, leading to prolonged environmental retention .
- Monitoring : Analytical methods for naphthalene derivatives (e.g., GC-MS) are well-established, but fluorinated analogs may require specialized techniques due to their stability and low volatility .
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